molecular formula C9H15NO2 B1498253 Tert-butyl (2S)-2-aminopent-4-ynoate CAS No. 71460-04-3

Tert-butyl (2S)-2-aminopent-4-ynoate

Cat. No. B1498253
CAS RN: 71460-04-3
M. Wt: 169.22 g/mol
InChI Key: SCWSRJDAGCBOBP-ZETCQYMHSA-N
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Description

Tert-butyl (2S)-2-aminopent-4-ynoate, also known as tert-butyl amino acrylate, is an organic compound with the molecular formula C7H13NO2. It is a colorless, volatile liquid that is used in the synthesis of organic compounds and in the production of pharmaceuticals, cosmetics, and other products. It is also used in the laboratory as a reagent for various reactions.

Scientific Research Applications

NMR Studies of Macromolecular Complexes

Tert-butyl (2S)-2-aminopent-4-ynoate: has been evaluated for its utility in NMR spectroscopy, particularly for studying macromolecular complexes . The tert-butyl group’s unique properties make it an excellent probe due to its ability to retain high mobility and produce sharp, intense NMR signals even when attached to large proteins or complexes. This facilitates the study of biomolecular assemblies, such as those involved in neurotransmitter release, which are often of limited stability and solubility .

Protein Tagging for Structural Analysis

The compound’s tert-butyl group can be used to tag proteins, aiding in structural analysis. This strategy has shown promise in analyzing presynaptic complexes on nanodiscs, which are crucial for understanding the mechanisms of neurotransmitter release. The tagging allows for the observation of sharp resonances for complexes over 200 kDa at low micromolar concentrations, providing a powerful approach to study large biomolecular assemblies .

Chemical Transformations

The tert-butyl group’s unique reactivity pattern is leveraged in various chemical transformations. Its crowded structure elicits a distinctive reactivity pattern that is useful in synthetic chemistry for creating complex molecules .

Biological Relevance and Biosynthetic Pathways

In nature, the tert-butyl group is implicated in biosynthetic and biodegradation pathways. Its presence in certain natural products and its role in metabolic processes highlight its biological significance and potential applications in biocatalytic processes .

Asymmetric Synthesis of N-Heterocycles

Tert-butyl (2S)-2-aminopent-4-ynoate: is instrumental in the asymmetric synthesis of N-heterocycles. The tert-butanesulfinamide moiety, in particular, has emerged as a gold standard for mediating asymmetric synthesis, which is a critical process in the production of pharmaceuticals and other biologically active molecules .

Mechanism of Action

properties

IUPAC Name

tert-butyl (2S)-2-aminopent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h1,7H,6,10H2,2-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWSRJDAGCBOBP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660526
Record name tert-Butyl (2S)-2-aminopent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2S)-2-aminopent-4-ynoate

CAS RN

71460-04-3
Record name tert-Butyl (2S)-2-aminopent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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